molecular formula C8H13NO3 B13909368 cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one

cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one

Cat. No.: B13909368
M. Wt: 171.19 g/mol
InChI Key: OKLJKZVDTFQLPC-BQBZGAKWSA-N
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Description

cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one: is a heterocyclic compound that features a unique structure combining elements of pyrrole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with an aldehyde or ketone can lead to the formation of the desired oxazine ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction of the oxazine ring can produce a more saturated heterocycle .

Mechanism of Action

The mechanism of action of cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one is unique due to its specific combination of pyrrole and oxazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(6S,8aS)-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one

InChI

InChI=1S/C8H13NO3/c10-3-6-1-2-7-4-12-5-8(11)9(6)7/h6-7,10H,1-5H2/t6-,7-/m0/s1

InChI Key

OKLJKZVDTFQLPC-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H](N2[C@@H]1COCC2=O)CO

Canonical SMILES

C1CC(N2C1COCC2=O)CO

Origin of Product

United States

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